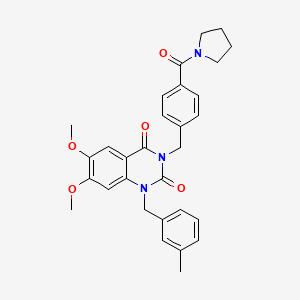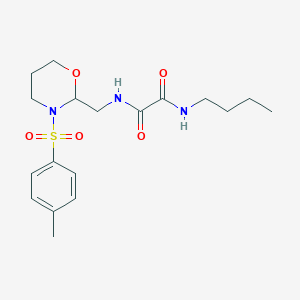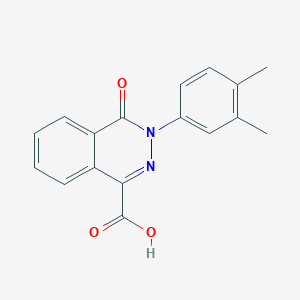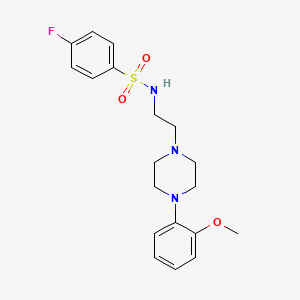
2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (BFHP) is a perfluoroalkyl compound that has been used in scientific research for a variety of applications. It is a colorless, odorless, and non-flammable liquid that is stable and soluble in many organic solvents. BFHP is a synthetic compound that is used as a reagent in organic synthesis and as a catalyst in various reactions. It is used to study the effects of reactive electrophilic fluorinating agents on organic molecules and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Material Applications
Synthesis Techniques and Crystal Structure Analysis
- The synthesis of related fluoro-containing compounds involves reactions with hexafluoroacetone, demonstrating the utility of fluoro-containing alcohols in synthesizing organic polymers. Such compounds are of interest for their potential applications in creating fluoro-containing materials due to their unique properties, including high chemical resistance and thermal stability. One study detailed the synthesis and crystal structure of a similar compound, revealing the presence of strong intermolecular hydrogen bonds, suggesting its utility in designing novel materials (Shi-Juan Li, Daniel Y. Shen, Chao-Zhi Zhang, 2015).
Enhanced Synthetic Reactivity in Fluorinated Solvents
- Research on Hexafluoroisopropan-2-ol (HFIP) has shown its role in enhancing the reactivity of hypervalent iodine reagents in [2+2] cycloaddition reactions, demonstrating the importance of fluorinated solvents in synthetic chemistry. HFIP's ability to form strong hydrogen-bonded adducts alters synthetic reactivity, offering insights into the manipulation of reaction conditions to achieve desired outcomes in the synthesis of complex molecules (Ignacio Colomer, C. Batchelor‐McAuley, B. Odell, T. Donohoe, R. Compton, 2016).
Pharmaceutical and Biomedical Research
Antipathogenic Activity
- The antipathogenic properties of fluoro-containing compounds, demonstrated by the activity against bacterial strains capable of forming biofilms, highlight the potential for developing novel antimicrobial agents. Research into thiourea derivatives substituted with fluorine and other halogens has shown significant activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, underscoring the role of fluorinated compounds in pharmaceutical research (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Fluorination Techniques and Organic Synthesis
Fluorination and Cross-Coupling Reactions
- The development of fluorination techniques and cross-coupling reactions utilizing fluorinated reagents is crucial in organic synthesis, allowing for the introduction of fluorine atoms or fluorinated groups into molecules. Such methodologies are pivotal for creating compounds with enhanced chemical properties, including increased stability and bioactivity. Research in this area includes the synthesis of fluorinated benzophenones and related compounds, showcasing the utility of fluorination in enhancing the photostability and spectroscopic properties of fluorophores (Zachary R. Woydziak, Liqiang Fu, B. Peterson, 2012).
properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7O/c10-5-2-1-4(3-6(5)11)7(18,8(12,13)14)9(15,16)17/h1-3,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSKLVCAZJHWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2729964.png)
![3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2729965.png)
![3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729966.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2729970.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2729975.png)

![2-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2729981.png)
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea](/img/structure/B2729982.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2729985.png)
![5-amino-N-(3-methoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2729987.png)